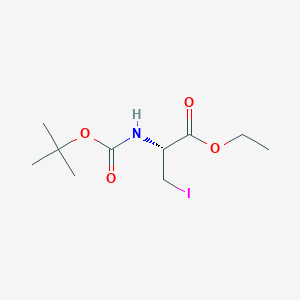
n-Boc-3-iodo-l-alanine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Boc-3-iodo-l-alanine ethyl ester: is a chemical compound used primarily in organic synthesis. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-3-iodo-l-alanine ethyl ester typically involves the iodination of n-Boc-l-alanine ethyl ester. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: n-Boc-3-iodo-l-alanine ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form n-Boc-3-amino-l-alanine ethyl ester.
Oxidation Reactions: Oxidation can lead to the formation of n-Boc-3-oxo-l-alanine ethyl ester.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: n-Boc-3-amino-l-alanine ethyl ester.
Oxidation Reactions: n-Boc-3-oxo-l-alanine ethyl ester.
科学的研究の応用
Chemistry: n-Boc-3-iodo-l-alanine ethyl ester is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the synthesis of peptide analogs and other biologically active compounds.
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. It is also employed in the synthesis of materials with specific properties.
作用機序
The mechanism of action of n-Boc-3-iodo-l-alanine ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects.
Molecular Targets and Pathways:
Enzymes: this compound can be recognized and processed by enzymes involved in amino acid metabolism.
Pathways: The compound can participate in metabolic pathways related to amino acid synthesis and degradation.
類似化合物との比較
- n-Boc-3-iodo-l-alanine methyl ester
- n-Boc-3-iodo-d-alanine ethyl ester
- n-Boc-3-iodo-l-alanine
Uniqueness: n-Boc-3-iodo-l-alanine ethyl ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ethyl ester group provides different solubility and reactivity properties compared to its methyl ester counterpart. Additionally, the presence of the iodine atom makes it a valuable intermediate for further functionalization.
特性
IUPAC Name |
ethyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBZRNDVBGJMTK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate](/img/structure/B7947344.png)


![(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid](/img/structure/B7947363.png)
![L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7947365.png)
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7947371.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7947377.png)

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B7947400.png)



